2-cyclopentylbenzoic Acid
Overview
Description
2-cyclopentylbenzoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid where a cyclopentyl group is attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial research .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Biochemical Pathways
For instance, it is known to undergo β-oxidation, a process similar to fatty acid catabolism .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Action Environment
The action, efficacy, and stability of 2-cyclopentylbenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylbenzoic acid typically involves the reaction of 4-bromo-2-fluorobenzoic acid with cyclopentyl magnesium bromide. This reaction leads to the formation of 4-bromo-2-cyclopentylbenzoic acid. Subsequent lithium-halogen exchange and treatment with triisopropyl borate yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Derivatives such as cyclopentylbenzoic acid derivatives.
Reduction: Cyclopentylbenzyl alcohol.
Substitution: Various substituted cyclopentylbenzoic acids depending on the substituent introduced.
Scientific Research Applications
2-cyclopentylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, widely used as a food preservative and in medicinal applications.
Cyclopentylbenzoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
2-cyclopentylbenzoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
2-Cyclopentylbenzoic acid (CPBA) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a cyclopentyl group attached to a benzoic acid moiety. Its structural features contribute to its interaction with various biological targets, particularly in kinase inhibition.
Biological Activities
1. Inhibition of CAMKK2
Recent studies have highlighted the role of this compound as a potent inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). CAMKK2 is implicated in various cellular processes including metabolism, inflammation, and cancer progression. Inhibition of CAMKK2 has been linked to reduced cancer cell proliferation and migration, making it a target for cancer therapies.
- Mechanism of Action : The compound inhibits CAMKK2 by disrupting its phosphorylation activity, which is crucial for downstream signaling pathways involved in tumor growth and survival. This inhibition has been shown to induce apoptosis in cancer cell lines such as prostate and breast cancer cells .
2. Antioxidant Activity
CPBA exhibits significant antioxidant properties, which are vital for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated through various assays, indicating its potential as a therapeutic agent for diseases linked to oxidative damage.
- Research Findings : Studies have shown that CPBA can effectively reduce levels of reactive oxygen species (ROS) in vitro, suggesting its utility in protective strategies against oxidative stress-related diseases .
Case Studies
Case Study 1: Cancer Cell Lines
In vitro studies involving human cancer cell lines (e.g., HeLa, MCF7) demonstrated that treatment with CPBA resulted in significant cytotoxicity. The selectivity of CPBA for cancer cells over normal cells was confirmed through MTT assays, highlighting its potential as a selective anticancer agent .
Case Study 2: Metabolic Disorders
Research indicates that CPBA may also influence metabolic pathways. In animal models, administration of CPBA led to decreased food intake and weight loss, suggesting its role in appetite regulation and potential applications in treating obesity .
Table 1: Biological Activities of this compound
Table 2: IC50 Values for Inhibition of CAMKK2 by Various Compounds
Properties
IUPAC Name |
2-cyclopentylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGWESZAIJLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91495-66-8 | |
Record name | 2-cyclopentylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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